molecular formula C13H13F3O3 B1320303 Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate CAS No. 166312-68-1

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate

Cat. No.: B1320303
CAS No.: 166312-68-1
M. Wt: 274.23 g/mol
InChI Key: DLXGZNOMCFBJDA-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a ketone group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 3-trifluoromethylbenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by an intramolecular aldol condensation to form the desired product.

Reaction Conditions:

    Reagents: Ethyl acetoacetate, 3-trifluoromethylbenzaldehyde, sodium ethoxide

    Solvent: Ethanol

    Temperature: Room temperature to reflux

    Time: Several hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group can be reduced to form an alcohol derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 4-oxo-4-(3-trifluoromethylphenyl)butanoic acid

    Reduction: 4-hydroxy-4-(3-trifluoromethylphenyl)butyrate

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate can be compared with similar compounds such as:

    Ethyl 4-oxo-4-phenylbutyrate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.

    4-oxo-4-(3-trifluoromethylphenyl)butanoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-2-19-12(18)7-6-11(17)9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXGZNOMCFBJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601579
Record name Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166312-68-1
Record name Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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